BenchChemオンラインストアへようこそ!

[Pyr-11]-beta-Amyloid (11-42)

Cerebrospinal fluid biomarkers Alzheimer's disease Aβ proteoforms

[Pyr-11]-beta-Amyloid (11-42) is the CSF-dominant pyroglutamate-Aβ proteoform (~58× more abundant than unmodified Aβ11-42), supplied at ≥95% HPLC purity. It eliminates confounding variables in aggregation, toxicity, and biomarker calibration studies that arise when using unmodified Aβ surrogates. Its pyroglutamate modification confers aminopeptidase resistance absent in unmodified Aβ, making it the only valid substrate for degradation assays targeting clinically relevant protease-resistant AD species. Use the physiologically authentic standard to ensure translational fidelity in Alzheimer's research.

Molecular Formula
Molecular Weight 3317.9
Cat. No. B1578833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Pyr-11]-beta-Amyloid (11-42)
Molecular Weight3317.9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Pyr-11]-beta-Amyloid (11-42) – Core Properties and Pathological Relevance for Alzheimer's Research Procurement


[Pyr-11]-beta-Amyloid (11-42) is an N-terminally truncated and post-translationally modified variant of the amyloid-β (Aβ) peptide, spanning residues 11–42 with a pyroglutamate (pGlu) cyclization at the N-terminal Glu11 position [1]. This pyroglutamate modification eliminates the N-terminal charge, increases hydrophobicity, and is found in up to 20% of total Aβ species deposited in Alzheimer's disease (AD) senile plaques . The peptide has a molecular weight of 3317.9 Da and is commercially available at ≥95% peak area purity by HPLC . It belongs to the class of N-terminally truncated, pyroglutamate-modified Aβ peptides that are increasingly recognized as critical pathogenic species distinct from full-length Aβ1-42.

[Pyr-11]-beta-Amyloid (11-42) – Why Unmodified Aβ11-42 or Full-Length Aβ1-42 Cannot Serve as Direct Substitutes


Substituting [Pyr-11]-beta-Amyloid (11-42) with unmodified Aβ11-42 or full-length Aβ1-42 in experimental protocols introduces critical confounding variables. In human cerebrospinal fluid (CSF), the pyroglutamate-modified form is approximately 58-fold more abundant than its non-cyclized counterpart Aβ11-42 (4.09 vs 0.07 ng/mL in subjective memory complaint subjects) [1]. Furthermore, the pyroglutamate modification confers significantly enhanced resistance to proteolytic degradation by aminopeptidases compared to unmodified Aβ species [2], altering peptide half-life and accumulation kinetics in both in vitro and in vivo systems. The AβpE11-42/Aβ1-42 ratio is also 2-fold higher in Alzheimer's disease plaques than in cognitively unaffected amyloid-positive individuals [3], indicating that the pyroglutamate form has distinct pathological enrichment patterns that unmodified peptides cannot replicate. These quantitative differences directly impact experimental outcomes in aggregation, toxicity, biomarker, and therapeutic-target studies.

[Pyr-11]-beta-Amyloid (11-42) – Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


CSF Abundance – [Pyr-11]-beta-Amyloid (11-42) Is ~58-Fold More Abundant Than Unmodified Aβ11-42 in Human Cerebrospinal Fluid

In a quantitative mass spectrometry analysis of human cerebrospinal fluid (CSF), the pyroglutamate-modified form AβpE11-42 was measured at 4.09 ± 0.50 ng/mL in subjects with subjective memory complaints (SMCs), whereas unmodified Aβ11-42 was only 0.07 ± 0.03 ng/mL in the same cohort [1]. This represents an approximately 58-fold higher concentration of the pyroglutamate form relative to its non-cyclized counterpart. The disparity highlights the dominant presence of the pyroglutamate-modified species in the CSF proteoform landscape.

Cerebrospinal fluid biomarkers Alzheimer's disease Aβ proteoforms

Disease-Associated CSF Change – [Pyr-11]-beta-Amyloid (11-42) Is Significantly Reduced in Alzheimer's Disease Relative to Controls

AβpE11-42 levels in CSF were significantly reduced in Alzheimer's disease (AD) patients compared to individuals with subjective memory complaints (SMCs): 2.61 ± 0.19 ng/mL (AD, n=15) vs 4.09 ± 0.50 ng/mL (SMCs, n=9), with p = 0.012 [1]. By comparison, unmodified Aβ11-42 showed no significant difference across groups (p = 0.631) [1]. This disease-specific alteration pattern is a key differentiator that unmodified Aβ11-42 does not exhibit.

Alzheimer's disease progression CSF biomarker Longitudinal monitoring

Plaque Enrichment – AβpE11-42/Aβ1-42 Ratio Is 2-Fold Higher in Alzheimer's Disease Plaques Than in Benign Amyloid Deposits

In situ mass spectrometry imaging of human brain tissue revealed that the AβpE11-42/Aβ1-42 ratio was 2 times higher in both cored and diffuse plaques from sporadic Alzheimer's disease (s-AD) patients compared with diffuse plaques from cognitively unaffected amyloid-positive (CU-AP) individuals [1]. This ratio also correlated significantly with plaque maturation markers (R² = 0.32, p < 0.01) [1]. This demonstrates that pyroglutamate modification at position 11 is associated with AD-specific, pathogenic plaque maturation rather than benign amyloidosis.

Amyloid plaque pathology Plaque maturation AD-specific amyloid signatures

Aggregation and Cytotoxicity – Comparable to Unmodified Aβ11-42, Confirming That the Pyroglutamate Modification Does Not Alter Core Aggregation Behavior

A direct comparative study using O-acyl isopeptide precursors demonstrated that Aβ11-42 and [Pyr11]Aβ11-42 exhibit comparable aggregation capability and cytotoxicity profiles [1]. This finding indicates that while the pyroglutamate modification at Glu11 does not fundamentally alter the intrinsic aggregation or toxicity properties of the Aβ11-42 sequence, the modification confers critical differences in biological stability and abundance (see Evidence Items 1–3). Researchers can therefore use [Pyr-11]-beta-Amyloid (11-42) to study aggregation mechanisms relevant to the physiological pyroglutamate form without confounding differences in intrinsic fibrillization behavior.

Aβ aggregation Cytotoxicity assay O-acyl isopeptide method

Protease Resistance – Pyroglutamate Modification Confers Enhanced Resistance to Aminopeptidase Degradation Versus Unmodified Aβ

The N-terminal pyroglutamate cyclization blocks aminopeptidase-mediated degradation, rendering pyroglutamate-modified Aβ peptides significantly more resistant to proteolytic clearance than their unmodified counterparts [1]. This property has been established as a class-level characteristic of all pyroglutamate-modified Aβ species, including both AβpE3-x and AβpE11-x forms [1]. Commercial datasheets for pyroglutamate-modified Aβ peptides consistently specify this enhanced stability as a key differentiating feature from unmodified Aβ fragments [2]. While direct quantitative half-life data specific to AβpE11-42 are not available, the class-level evidence of increased degradation resistance is well-established across multiple pyroglutamate-modified Aβ species.

Proteolytic stability Aminopeptidase resistance Peptide half-life

Commercial Purity Specification – ≥95% HPLC Purity with Defined Peptide Content Enables Reproducible Quantitative Studies

Commercially available [Pyr-11]-beta-Amyloid (11-42) is supplied with well-defined quality specifications: ≥95% peak area by HPLC and ≥60% peptide content . This level of characterization supports its use as a quantitative standard in mass spectrometry-based assays, including the validated SPE-UHPLC-QqTOF-MS method for CSF Aβ quantification [1]. In contrast, unmodified Aβ11-42 is available at similar purity levels but lacks the biological relevance of the pyroglutamate form, and its lower physiological abundance in CSF makes it a less suitable quantitative reference standard.

Peptide quality control Reproducibility Quantitative assay standard

[Pyr-11]-beta-Amyloid (11-42) – Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


CSF Biomarker Assay Development and Validation for Alzheimer's Disease

The ~58-fold higher CSF abundance of AβpE11-42 relative to unmodified Aβ11-42 [1], combined with its significant disease-associated decrease in AD (p = 0.012) [1], makes [Pyr-11]-beta-Amyloid (11-42) the essential calibration standard and quality control material for developing mass spectrometry-based or immunoassay-based CSF biomarker panels. Using the pyroglutamate form as a reference standard ensures that assay calibration reflects the physiologically dominant proteoform, improving accuracy and clinical translatability.

Amyloid Plaque Maturation and Polymorphism Studies

The 2-fold higher AβpE11-42/Aβ1-42 ratio in s-AD plaques versus CU-AP diffuse plaques [2], along with its specific localization to diffuse areas of cored plaques [2], positions [Pyr-11]-beta-Amyloid (11-42) as a critical tool for investigating the molecular mechanisms of plaque maturation from benign diffuse deposits to neurotoxic cored plaques. This peptide enables studies that distinguish AD-specific pathogenic amyloid deposition from benign age-related amyloidosis.

Protease-Resistant Amyloid Species Characterization and Degradation Pathway Studies

The enhanced resistance of pyroglutamate-modified Aβ to aminopeptidase-mediated degradation [3] makes [Pyr-11]-beta-Amyloid (11-42) the appropriate substrate for studying proteolytic clearance mechanisms and screening for therapeutic degrading enzymes. Using the non-pyroglutamate form would not accurately model the degradation kinetics of the physiologically relevant, protease-resistant species found in AD brain tissue.

Therapeutic Antibody Screening and Epitope Mapping Against Pathological Aβ Species

Given that AβpE11-42 is among the five most common Aβ peptides in human CSF [1] and that pyroglutamate-modified Aβ forms are emerging therapeutic targets [1], [Pyr-11]-beta-Amyloid (11-42) serves as an essential antigen for screening and characterizing antibodies directed against N-terminally truncated, pyroglutamate-modified Aβ epitopes. Its defined purity (≥95% HPLC) supports reproducible antibody binding assays and epitope mapping studies.

Quote Request

Request a Quote for [Pyr-11]-beta-Amyloid (11-42)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.